molecular formula C45H70O4Si B13842637 Stigmasteryl-O-tert-butyldimethylsilane Ferulate

Stigmasteryl-O-tert-butyldimethylsilane Ferulate

Cat. No.: B13842637
M. Wt: 703.1 g/mol
InChI Key: QVCFYPYNBUTWDJ-DJMXLCMCSA-N
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Description

Stigmasteryl-O-tert-butyldimethylsilane Ferulate is a chemical compound used as an intermediate in the synthesis of Stigmasteryl Ferulate. This compound is particularly significant in the purification and identification of components of γ-oryzanol in rice bran oil. Its molecular formula is C45H70O4Si, and it has a molecular weight of 703.12.

Preparation Methods

The synthesis of Stigmasteryl-O-tert-butyldimethylsilane Ferulate involves several steps. The primary synthetic route includes the reaction of stigmasterol with tert-butyldimethylsilyl chloride in the presence of a base to form stigmasteryl-O-tert-butyldimethylsilane. This intermediate is then reacted with ferulic acid under specific conditions to yield this compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Stigmasteryl-O-tert-butyldimethylsilane Ferulate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Stigmasteryl-O-tert-butyldimethylsilane Ferulate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: It aids in the study of biological pathways and mechanisms.

    Industry: It is used in the purification and identification of components in various industrial processes.

Mechanism of Action

The mechanism of action of Stigmasteryl-O-tert-butyldimethylsilane Ferulate involves its interaction with specific molecular targets and pathways. It is known to modulate the PI3K/Akt signaling pathway and influence the generation of mitochondrial reactive oxygen species. These interactions lead to various biological effects, including apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Stigmasteryl-O-tert-butyldimethylsilane Ferulate can be compared with similar compounds such as:

    Stigmasteryl Ferulate: Used for similar applications but differs in its chemical structure.

    tert-Butyldimethylsilane: A related compound used in different synthetic applications.

    Stigmasterol: A phytosterol with various pharmacological effects

This compound stands out due to its unique combination of properties and applications, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C45H70O4Si

Molecular Weight

703.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]prop-2-enoate

InChI

InChI=1S/C45H70O4Si/c1-13-33(30(2)3)17-14-31(4)37-20-21-38-36-19-18-34-29-35(24-26-44(34,8)39(36)25-27-45(37,38)9)48-42(46)23-16-32-15-22-40(41(28-32)47-10)49-50(11,12)43(5,6)7/h14-18,22-23,28,30-31,33,35-39H,13,19-21,24-27,29H2,1-12H3/b17-14+,23-16+/t31-,33-,35+,36+,37-,38+,39+,44+,45-/m1/s1

InChI Key

QVCFYPYNBUTWDJ-DJMXLCMCSA-N

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O[Si](C)(C)C(C)(C)C)OC)C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O[Si](C)(C)C(C)(C)C)OC)C)C)C(C)C

Origin of Product

United States

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